5-(azepan-1-yl)-4-chloro-2-phenylpyridazin-3-one
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Overview
Description
5-(azepan-1-yl)-4-chloro-2-phenylpyridazin-3-one is a heterocyclic compound that features a pyridazine ring substituted with an azepane group, a chlorine atom, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azepan-1-yl)-4-chloro-2-phenylpyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-phenylpyridazine with azepane in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(azepan-1-yl)-4-chloro-2-phenylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyridazinone derivatives.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
5-(azepan-1-yl)-4-chloro-2-phenylpyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as luminescent materials.
Mechanism of Action
The mechanism of action of 5-(azepan-1-yl)-4-chloro-2-phenylpyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(azepan-1-yl)pentan-1-amine: A related compound with an azepane group and a pentanamine backbone.
1-(4-(azepan-1-yl)phenyl)ethan-1-one: Another compound featuring an azepane group attached to a phenyl ring.
Uniqueness
5-(azepan-1-yl)-4-chloro-2-phenylpyridazin-3-one is unique due to the presence of the pyridazine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(azepan-1-yl)-4-chloro-2-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c17-15-14(19-10-6-1-2-7-11-19)12-18-20(16(15)21)13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOVJQXYRWROHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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